molecular formula C8H15NS2 B1195363 1-Isothiocyanato-6-(methylthio)hexane CAS No. 4430-39-1

1-Isothiocyanato-6-(methylthio)hexane

Cat. No. B1195363
CAS RN: 4430-39-1
M. Wt: 189.3 g/mol
InChI Key: YIBXPFAXPUDDTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isothiocyanate compounds involves various strategies depending on the desired chemical structure and properties. Although specific synthesis methods for 1-Isothiocyanato-6-(methylthio)hexane are not directly mentioned in the available literature, similar compounds have been synthesized through processes such as the homologation of hexopyranosides or the reaction of hexarhenium(III) complexes with terminal isothiocyanate ligands. These methods highlight the versatility of isothiocyanate synthesis, involving reactions under specific conditions to achieve the desired molecular configuration (Benito et al., 1999) (Yoshimura et al., 2003).

Molecular Structure Analysis

The molecular structure of isothiocyanate derivatives has been extensively studied, revealing insights into their complex configurations. For instance, 1-Isothiocyanatosilatrane derivatives exhibit distorted trigonal bipyramidal coordination at the silicon atom, providing a basis for understanding the molecular structure of related isothiocyanate compounds (Singh et al., 2012).

Chemical Reactions and Properties

Isothiocyanates participate in a variety of chemical reactions, displaying unique reactivity and forming complex structures. For example, hexarhenium(III) complexes with isothiocyanate ligands undergo redox and emission characteristic changes, illustrating the chemical reactivity of isothiocyanate groups in different conditions (Yoshimura et al., 2003). Similarly, the synthesis and reactivity of 1-Isothiocyanatosilatrane highlight the chemical properties of isothiocyanate derivatives (Singh et al., 2012).

Physical Properties Analysis

The physical properties of isothiocyanate compounds, such as solubility, boiling points, and melting points, are crucial for their application in various scientific fields. Although specific data on this compound is not available, studies on similar compounds provide insights into the factors influencing their physical properties.

Chemical Properties Analysis

The chemical properties of isothiocyanate compounds, including reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, are of significant interest. For example, the reactivity of 6-(Methylsulfinyl)hexyl isothiocyanate with inducible nitric oxide synthase expression illustrates the potential biological activity of isothiocyanate derivatives (Uto et al., 2005).

Scientific Research Applications

  • Glucosinolate Hydrolysis Products : 1-Isothiocyanato-6-(methylthio)hexane, identified as lesquerellin, is one of several ω-(methylthio)alkyl glucosinolate hydrolysis products isolated from crucifer and meadowfoam family seedmeals. These hydrolysis products, including lesquerellin, are of interest for their potential in organic synthesis and biological activities (Vaughn & Berhow, 2004).

  • Modification of Swern Oxidation : 6-(Methylthio)hexanoic acid, a compound related to this compound, has been used in modified Swern oxidation reactions. This process converts alcohols to aldehydes or ketones, and the compound can be easily separated and recycled (Liu & Vederas, 1996).

  • Skeletal Isomerization of Hexane : Studies on n-hexane isomerization over Pt-loaded H-β zeolites indicate that compounds like this compound might be involved in complex hydrocarbon reactions, impacting the selectivity and efficiency of such processes (Chu, Rosynek, & Lunsford, 1998).

  • Chemical Selectivity and Reactivity : Compounds structurally related to this compound have been studied for their chemical selectivity and reactivity, particularly in the context of skin sensitization potency (Meschkat, Barratt, & Lepoittevin, 2001).

  • Isothiocyanates in Human Glutathione Transferases : The catalytic properties of human glutathione transferases with isothiocyanate substrates, including this compound, have been examined. These studies are significant for understanding the role of isothiocyanates in human metabolism and potential therapeutic applications (Kolm et al., 1995).

  • Isothiocyanates in Disease Prevention and Treatment : Research on isothiocyanates, including sulforaphane (structurally related to this compound), has been conducted to understand their role in disease prevention and treatment. Clinical trials suggest potential applications against diseases like cancer and autism (Palliyaguru, Yuan, Kensler, & Fahey, 2018).

Mechanism of Action

1-Isothiocyanato-6-(methylthio)hexane

, also known as 6-methylthiohexyl isothiocyanate , is a compound with diverse biological activities . Here is an overview of its mechanism of action:

Biochemical Analysis

Biochemical Properties

1-Isothiocyanato-6-(methylthio)hexane plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with ornithine decarboxylase, an enzyme involved in polyamine biosynthesis. This compound acts as an inhibitor of this enzyme, thereby affecting the polyamine levels within cells . Additionally, it has been identified as an antineoplastic agent, suggesting its potential in cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound reduces cell survival by inhibiting key signaling pathways that promote cell proliferation . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with ornithine decarboxylase results in the inhibition of this enzyme, thereby reducing polyamine synthesis . Additionally, this compound can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and other cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of ornithine decarboxylase affects the polyamine biosynthesis pathway, leading to changes in polyamine levels within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.

properties

IUPAC Name

1-isothiocyanato-6-methylsulfanylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS2/c1-11-7-5-3-2-4-6-9-8-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBXPFAXPUDDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196118
Record name 6-(Methylthio)hexyl isothiocyanate
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Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid; Penetrating raddish-like aroma
Record name 6-(Methylthio)hexyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name 6-(Methylthio)hexyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.035-1.041 (20°)
Record name 6-(Methylthio)hexyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

4430-39-1
Record name 1-Isothiocyanato-6-(methylthio)hexane
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Record name 6-(Methylthio)hexyl isothiocyanate
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Record name 6-(Methylthio)hexyl isothiocyanate
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Record name 1-isothiocyanato-6-(methylsulfanyl)hexane
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Record name 6-(METHYLTHIO)HEXYL ISOTHIOCYANATE
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Record name 1-Isothiocyanato-6-(methylthio)hexane
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-methylthiohexyl isothiocyanate exert its biological effects?

A1: 6-methylthiohexyl isothiocyanate interacts with the Nrf2/Keap1 system. [] This system is a key regulator of cellular defense mechanisms against oxidative stress and electrophilic insults.

Q2: What is the mechanism by which 6-methylthiohexyl isothiocyanate activates the Nrf2 pathway?

A2: Research suggests that 6-methylthiohexyl isothiocyanate modifies Keap1, a protein that normally sequesters and targets Nrf2 for degradation. [] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and accumulation in the nucleus. []

Q3: What happens when Nrf2 accumulates in the nucleus?

A3: Nuclear Nrf2 binds to the antioxidant response element (ARE), a specific DNA sequence. [] This binding initiates the transcription of genes encoding antioxidant and detoxification enzymes, such as NADP(H):quinone oxidoreductase 1 (NQO1). [] Increased NQO1 levels contribute to cellular protection against oxidative damage. []

Q4: What is known about the stability of 6-methylthiohexyl isothiocyanate?

A4: Studies have shown that 6-methylthiohexyl isothiocyanate is susceptible to degradation, primarily through enzymatic oxidation. [, ] Adding antioxidants like α-tocopherol and ascorbic acid can effectively stabilize 6-methylthiohexyl isothiocyanate and prevent its degradation. []

Q5: Are there alternative methods to stabilize 6-methylthiohexyl isothiocyanate?

A5: Yes, using enzyme inhibitors like EGCG (epigallocatechin gallate) or EDTA (ethylenediaminetetraacetic acid) has also shown promising results in stabilizing 6-methylthiohexyl isothiocyanate. []

Q6: Has 6-methylthiohexyl isothiocyanate been investigated for potential cancer chemopreventive effects?

A6: Yes, research in A/J mice demonstrated that pretreatment with 6-methylthiohexyl isothiocyanate inhibited O-methylguanine formation in the lungs induced by the carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. []

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